
3-溴-4-甲基苄胺
描述
3-Bromo-4-methylbenzylamine, also known as 3-Bromo-4-toluidine, is a chemical compound with a benzylamine core structure that contains a bromine atom and a methyl group. It has a molecular weight of 200.08 .
Molecular Structure Analysis
The linear formula of 3-Bromo-4-methylbenzylamine is BrC6H4CH2NHCH3 . The structure of the compound can be represented as a benzene ring with a bromine atom and a methyl group attached to it .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-4-methylbenzylamine include a refractive index of n20/D 1.5650 (lit.), a boiling point of 231-232 °C (lit.), and a density of 1.461 g/mL at 25 °C (lit.) .科学研究应用
光动力疗法应用
3-溴-4-甲基苄胺用于合成某些化合物,例如锌酞菁衍生物,这些衍生物在癌症治疗的光动力疗法中具有显着的潜力。这些衍生物表现出良好的荧光特性、高单线态氧量子产率和适当的光降解量子产率,使其成为癌症治疗中可行的 II 型光敏剂 (Pişkin、Canpolat 和 Öztürk,2020 年)。
分析化学
在分析化学中,3-溴-4-甲基苄胺参与开发一种新的衍生化试剂,用于生物有机酸的高效液相色谱-质谱 (HPLC-MS) 分析。该试剂有助于识别一元、二元和三元羧酸,提高了 HPLC-MS 系统的检测能力 (Marquis 等,2017 年)。
抗氧化剂研究
涉及来自红藻等海洋来源的 3-溴-4-甲基苄胺衍生物的研究表明,它们作为天然抗氧化剂在食品和制药领域具有潜在的应用。这些化合物已显示出对自由基的显着清除活性,这可能有利于开发抗氧化疗法 (Li 等,2012 年)。
杂环化合物的合成
该化学物质在杂环化合物的合成中发挥作用,例如在光解分子内环化过程中。这些过程是合成各种有机化合物的主要步骤,这些化合物在药物化学中具有潜在应用 (Kametani 等,1971 年)。
旋光分解
它已用于特定化合物的旋光分解,这一过程在生产对映体纯物质中很重要。此过程在合成各种药物和精细化工产品中至关重要 (Sakai 等,1992 年)。
安全和危害
作用机制
Target of Action
It is known that benzylic amines, such as 3-bromo-4-methylbenzylamine, often interact with various enzymes and receptors in the body, which could potentially be its targets .
Mode of Action
The mode of action of 3-Bromo-4-methylbenzylamine involves its interaction with its targets. It is known that benzylic amines can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure and function of the target molecules .
Biochemical Pathways
Given its chemical structure and reactivity, it may be involved in pathways related to the metabolism of aromatic compounds .
Pharmacokinetics
Like other small molecules, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine and feces .
Result of Action
Given its chemical reactivity, it may cause structural modifications to its target molecules, potentially altering their function .
Action Environment
The action, efficacy, and stability of 3-Bromo-4-methylbenzylamine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and temperature .
生化分析
Biochemical Properties
3-Bromo-4-methylbenzylamine plays a significant role in biochemical reactions, particularly in the derivatization of carboxylic acids for analysis by liquid chromatography-mass spectrometry (LC-MS). It interacts with enzymes and proteins involved in the tricarboxylic acid (TCA) cycle, facilitating the detection and quantification of TCA intermediates . The compound forms stable derivatives with carboxylic acids, enhancing their ionization efficiency and chromatographic retention, which is crucial for accurate biochemical analysis.
Cellular Effects
3-Bromo-4-methylbenzylamine has been shown to influence various cellular processes. It affects cell signaling pathways by modifying the interface of perovskite films in solar cells, which can be extrapolated to its potential effects on cellular membranes
Molecular Mechanism
At the molecular level, 3-Bromo-4-methylbenzylamine exerts its effects through binding interactions with biomolecules. It can participate in nucleophilic substitution reactions at the benzylic position, where the bromine atom is replaced by a nucleophile . This mechanism is essential for its role in derivatization reactions, where it forms stable amide bonds with carboxylic acids, facilitating their detection in biochemical assays.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-4-methylbenzylamine can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but its long-term effects on cellular function need to be studied further. In in vitro and in vivo models, the compound has shown consistent performance in derivatization reactions, but its impact on cellular processes over extended periods remains to be fully understood .
Dosage Effects in Animal Models
The effects of 3-Bromo-4-methylbenzylamine vary with different dosages in animal models. At lower doses, the compound is effective in facilitating biochemical analyses without significant adverse effects. At higher doses, it may exhibit toxic effects, including potential disruption of cellular membranes and metabolic pathways . Threshold effects and toxicity levels need to be carefully evaluated to determine safe and effective dosage ranges.
Metabolic Pathways
3-Bromo-4-methylbenzylamine is involved in metabolic pathways related to the TCA cycle. It interacts with enzymes such as carbodiimide agents, which activate carboxylic acids for amide coupling . This interaction enhances the detection of TCA intermediates, providing valuable insights into metabolic flux and metabolite levels in biochemical studies.
Transport and Distribution
Within cells and tissues, 3-Bromo-4-methylbenzylamine is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation can affect its activity and function, influencing the outcomes of biochemical assays . Understanding its transport mechanisms is crucial for optimizing its use in biochemical research.
Subcellular Localization
The subcellular localization of 3-Bromo-4-methylbenzylamine is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects on biochemical reactions and cellular processes
属性
IUPAC Name |
(3-bromo-4-methylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-6-2-3-7(5-10)4-8(6)9/h2-4H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRGOJWXIJAVCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1177558-32-5 | |
| Record name | (3-bromo-4-methylphenyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details
















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
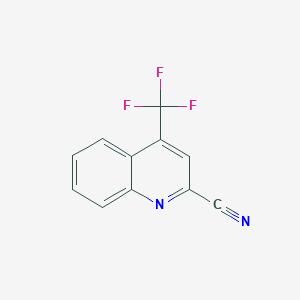

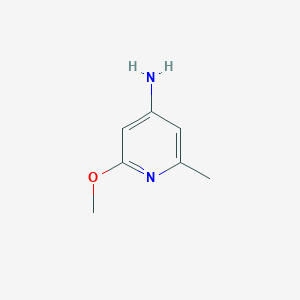
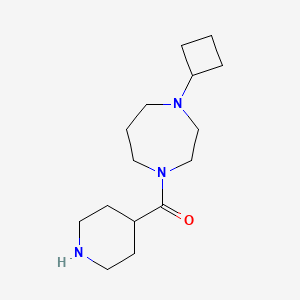
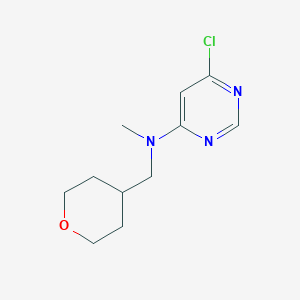




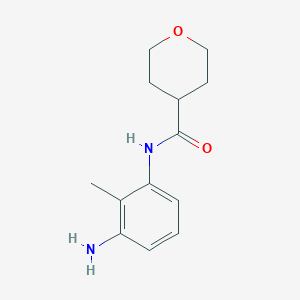


![4-[(Piperidin-3-ylmethyl)sulfonyl]morpholine hydrochloride](/img/structure/B1395210.png)

